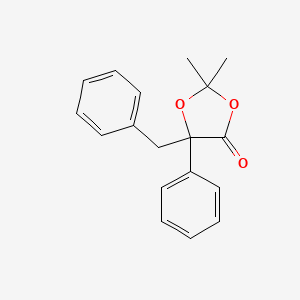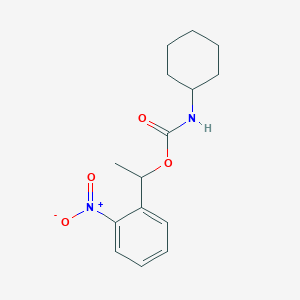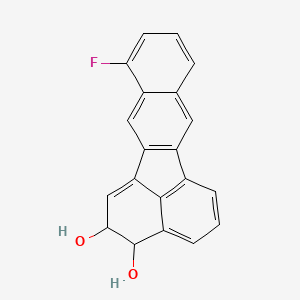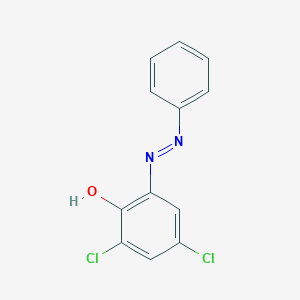
Dimethyl 6,7-dioxododecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 6,7-dioxododecanedioate is an organic compound with the molecular formula C14H22O6 It is a dimethyl ester derivative of dodecanedioic acid, featuring two oxo groups at the 6th and 7th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6,7-dioxododecanedioate typically involves the esterification of dodecanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction scheme is as follows:
Dodecanedioic acid+2MethanolAcid catalystDimethyl 6,7-dioxododecanedioate+2Water
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors and employ catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is continuously fed into the reactor, and the product is separated and purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 6,7-dioxododecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Dodecanedioic acid derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Amides or alcohol derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 6,7-dioxododecanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of metabolic pathways involving dicarboxylic acids.
Industry: Used in the production of polymers and as a plasticizer in various materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl dodecanedioate: Lacks the oxo groups at the 6th and 7th positions.
Dimethyl 1,10-decanedicarboxylate: A shorter chain analog with similar ester functionality.
Uniqueness
Dimethyl 6,7-dioxododecanedioate is unique due to the presence of oxo groups, which impart distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other dodecanedioate esters and enhances its utility in various applications.
Eigenschaften
| 141340-70-7 | |
Molekularformel |
C14H22O6 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
dimethyl 6,7-dioxododecanedioate |
InChI |
InChI=1S/C14H22O6/c1-19-13(17)9-5-3-7-11(15)12(16)8-4-6-10-14(18)20-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
MNEQOEMKTVHVTA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCC(=O)C(=O)CCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)

![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
